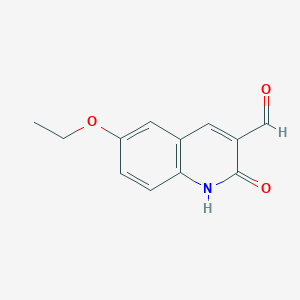

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

概要

説明

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethoxy group, a hydroxy group, and an aldehyde group attached to the quinoline ring. It is used in various scientific research applications due to its versatile chemical properties.

準備方法

The synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde typically involves the reaction of 6-ethoxy-2-hydroxyquinoline with appropriate reagents to introduce the aldehyde group at the 3-position. One common method involves the use of Vilsmeier-Haack reaction, where the quinoline derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

Aldehyde Group Reactivity

The aldehyde functional group is highly reactive, enabling condensation and nucleophilic addition:

Condensation with Hydroxylamine Derivatives

The aldehyde reacts with hydroxylamine derivatives (e.g., N-tert-butylhydroxylamine) to form nitrones via a Schiff base intermediate. This reaction is critical for synthesizing neuroprotective agents, as demonstrated in analogous quinoline systems .

Example Reaction :

This reaction typically proceeds under mildly basic conditions (e.g., sodium sulfate (Na₂SO₄) and triethylamine (TEA)) in THF/EtOH mixtures .

Reaction with Hydrazine

Aldehydes in quinoline derivatives react with hydrazine to form hydrazones , which serve as precursors for heterocyclic compounds. For example, hydrazones derived from quinoline aldehydes undergo condensation with carboxylic acids to yield amides .

Example Reaction :

This reaction is often catalyzed under reflux in ethanol or DMF .

Functional Group Interactions

The hydroxyl and ethoxy groups participate in hydrogen bonding and esterification:

Hydroxyl Group Esterification

The hydroxyl group can undergo esterification with acid chlorides or anhydrides, forming phenolic esters. While not explicitly reported for this compound, analogous systems demonstrate this reactivity .

Comparison with Analogous Compounds

The structural modifications in related compounds significantly alter reactivity. Below is a comparison of key analogs:

| Compound | Structural Features | Reaction Tendencies |

|---|---|---|

| 6-Methoxy-2-hydroxyquinoline-3-carbaldehyde | Methoxy instead of ethoxy | Similar aldehyde reactivity; reduced steric hindrance |

| 5-Ethyl-2-hydroxyquinoline | Ethyl group at position 5 | Altered biological activity; limited aldehyde reactivity |

| 7-Ethoxyquinoline | Ethoxy at position 7 | Different regioselectivity in substitution reactions |

Data adapted from structural comparisons in analogous systems .

Thermodynamic and Kinetic Insights

While direct thermodynamic data for this compound is limited, analogous systems (e.g., copper complexes of quinoline aldehydes) show enthalpy-driven binding processes. For instance, the inclusion of quinoline aldehydes with cyclodextrins (e.g., DMβCD) is spontaneous and enthalpy-dominated, suggesting favorable hydrogen bonding interactions .

科学的研究の応用

Scientific Research Applications

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry

- Intermediate in Synthesis: The compound is used as an intermediate for synthesizing various heterocyclic compounds. Its unique structure allows it to serve as a building block for more complex molecules.

- Reactivity Studies: The presence of hydroxyl and aldehyde functional groups facilitates various chemical reactions, including oxidation, reduction, substitution, and condensation.

Biological Studies

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This property makes it valuable for studying enzyme functions and mechanisms .

- Antimicrobial Activity: The compound has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness can be compared to known antibiotics, showcasing its potential as a therapeutic agent .

Industrial Applications

- Dyes and Pigments: The compound's chemical structure lends itself to applications in developing dyes and pigments in various industries.

Case Studies and Research Findings

Recent studies have documented the efficacy of this compound in various experimental settings:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits key enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses against metabolic disorders .

- Antibacterial Activity Assessment : In vitro assays revealed that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential role as a lead compound for antibiotic development .

作用機序

The mechanism of action of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and covalent bonds with biological molecules, influencing their activity. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

- 2-Methoxy-6-methylquinoline-3-carbaldehyde

- 4-Hydroxyquinoline-2-carbaldehyde

- 6-Chloro-2-hydroxyquinoline-3-carbaldehyde

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. For instance, the presence of different functional groups can alter their reactivity, solubility, and biological activity, making each compound unique in its own right.

生物活性

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3, with a molecular weight of 217.22 g/mol. The compound features a quinoline ring system, characterized by a fused benzene and pyridine structure, along with an ethoxy group, a hydroxyl group, and an aldehyde functional group. These functional groups are crucial for its biological activity, allowing for hydrogen bonding and covalent interactions with biological molecules.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxy and aldehyde groups facilitate the formation of hydrogen bonds and covalent bonds with enzymes, potentially blocking substrate access at active sites. This makes it a valuable tool in studying enzyme functions and mechanisms.

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds can exhibit antimicrobial properties, affecting various pathogens through mechanisms such as inhibition of protein synthesis and nucleic acid production .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- Antibacterial Activity : It has shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against reference strains and clinical isolates .

- Antiviral Properties : Some derivatives have demonstrated significant inhibitory activities against viral infections, such as dengue virus serotype 2 (DENV2), indicating a promising avenue for further research into antiviral applications .

Case Studies

- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. The compound's interaction with enzyme active sites has been shown to reduce enzymatic activity significantly, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.

- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications in the substituents on the quinoline core can lead to variations in biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited enhanced antimicrobial properties compared to their counterparts .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Methoxy-2-hydroxyquinoline-3-carbaldehyde | Similar quinoline structure | Different substituent affects solubility and reactivity |

| 5-Ethyl-2-hydroxyquinoline | Quinoline structure with ethyl instead of ethoxy | Potentially different biological activity |

| 7-Ethoxyquinoline | Ethoxy group at position 7 instead of position 6 | Variation in biological interaction profiles |

This comparison illustrates how subtle changes in chemical structure can lead to significant differences in biological activity.

Research Applications

The compound has several applications across various fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing various heterocyclic compounds.

- Biological Research : Acts as a probe for investigating biological pathways and enzyme inhibition.

- Industrial Chemistry : Employed in developing dyes and pigments due to its reactive functional groups.

特性

IUPAC Name |

6-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQASFHARVIYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354998 | |

| Record name | 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433975-12-3 | |

| Record name | 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。